molecular formula C10H12F3NO B8453660 2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol

2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol

Cat. No. B8453660
M. Wt: 219.20 g/mol
InChI Key: WLSJLIUVMOWCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618960B2

Procedure details

A mixture of 3,4,5-trifluoroacetophenone (2.0 g), ethanolamine (2.0 g), and toluene (20 mL) was heated under reflux in a Dean-Stark apparatus for 2.5 hours. The reaction solution was concentrated under reduced pressure, and then the residue was diluted with ethanol (30 mL) and sodium borohydride (1.0 g) was added under ice-cooling. The mixture was stirred at room temperature for three hours and then diluted with a 2 N sodium hydroxide solution and chloroform. Thereafter, the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography using a silica gel (chloroform:methanol=50:1 to 5:1) to obtain 860 mg of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[C:6]([F:12])[CH:5]=1)=O.[CH2:13]([CH2:15][NH2:16])[OH:14]>C1(C)C=CC=CC=1>[F:12][C:6]1[CH:5]=[C:4]([CH:2]([NH:16][CH2:15][CH2:13][OH:14])[CH3:1])[CH:9]=[C:8]([F:10])[C:7]=1[F:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)F)F)F
Name
Quantity
2 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Dean-Stark apparatus for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethanol (30 mL) and sodium borohydride (1.0 g)
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
diluted with a 2 N sodium hydroxide solution and chloroform
CUSTOM
Type
CUSTOM
Details
Thereafter, the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)C(C)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.